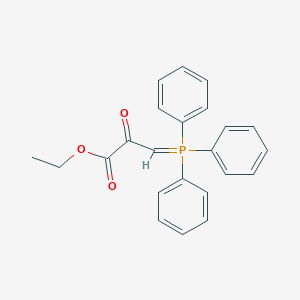

Ethyl (triphenylphosphoranylidene)pyruvate

Vue d'ensemble

Description

La migrastatine est un composé organique qui se trouve naturellement dans la bactérie Streptomyces platensis . Il s'agit d'une macrolide à 14 chaînons contenant un groupement glutarimide. La migrastatine et ses analogues, tels que l'isomigrastatine, ont montré un potentiel dans le traitement du cancer en inhibant la métastase des cellules cancéreuses .

Méthodes De Préparation

La migrastatine peut être synthétisée par diverses voies synthétiques. Une méthode courante consiste à traiter la migrastatine avec du periodinane de Dess-Martin dans du dichlorométhane à température ambiante pour produire la 9-oxomigrastatine . Une autre approche implique la synthèse d'analogues de la migrastatine à partir d'un intermédiaire avancé commun . Les méthodes de production industrielle impliquent généralement la fermentation d'espèces de Streptomyces, suivie d'une extraction et d'une purification .

Analyse Des Réactions Chimiques

La migrastatine subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Par exemple, l'oxydation de la migrastatine avec du periodinane de Dess-Martin produit la 9-oxomigrastatine . Les réactifs couramment utilisés dans ces réactions comprennent les periodinanes et le dichlorométhane. Les principaux produits formés à partir de ces réactions sont diverses formes oxydées et réduites de la migrastatine .

Applications de la recherche scientifique

La migrastatine a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, la migrastatine et ses analogues sont utilisés comme composés de tête pour le développement de nouveaux agents anti-métastatiques . En biologie, la migrastatine est utilisée pour étudier la migration cellulaire et la métastase . En médecine, la migrastatine a montré un potentiel dans le traitement du cancer en inhibant la métastase des cellules cancéreuses . Dans l'industrie, la migrastatine est utilisée dans la production de divers produits pharmaceutiques .

Mécanisme d'action

La migrastatine exerce ses effets en inhibant la migration et la métastase cellulaires. Elle agit comme un antagoniste du récepteur muscarinique de l'acétylcholine, inhibant la mobilisation du calcium intracellulaire induite par le carbachol dans les cellules de neuroblastome . Les analogues de la migrastatine interfèrent avec la machinerie de la motilité cellulaire, affectant diverses cibles moléculaires et voies impliquées dans la migration cellulaire .

Applications De Recherche Scientifique

Migrastatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, migrastatin and its analogues are used as lead compounds for the development of new anti-metastatic agents . In biology, migrastatin is used to study cell migration and metastasis . In medicine, migrastatin has shown potential in treating cancer by inhibiting the metastasis of cancer cells . In industry, migrastatin is used in the production of various pharmaceuticals .

Mécanisme D'action

Migrastatin exerts its effects by inhibiting cell migration and metastasis. It acts as a muscarinic acetylcholine receptor antagonist, inhibiting intracellular calcium mobilization induced by carbachol in neuroblastoma cells . Migrastatin analogues interfere with the cell motility machinery, affecting various molecular targets and pathways involved in cell migration .

Comparaison Avec Des Composés Similaires

La migrastatine est similaire à d'autres composés macrolides tels que l'isomigrastatine, la 8-hydroxymigrastatine et la 8-déméthoxyisomigrastatine . La migrastatine est unique dans son puissant effet inhibiteur sur la migration des cellules tumorales humaines . L'isomigrastatine et ses analogues présentent également des propriétés anti-métastatiques, mais la migrastatine s'est avérée plus puissante dans l'inhibition de la migration cellulaire .

Activité Biologique

Ethyl (triphenylphosphoranylidene)pyruvate is a compound that has garnered attention for its diverse biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores its biological mechanisms, efficacy against various pathogens, and potential therapeutic roles, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 376.38 g/mol. It appears as a white to pale yellow solid with a melting point of approximately 175 °C (dec.). The unique structure, characterized by a triphenylphosphoranylidene moiety attached to a pyruvate backbone, contributes to its reactivity and potential applications in various fields.

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has been shown to inhibit pyruvate kinase, an essential enzyme in the glycolytic pathway of Trypanosoma brucei, the causative agent of sleeping sickness. This inhibition leads to significant ATP depletion and subsequent cell death, making it a promising candidate for treating trypanosomiasis .

Enzyme Inhibition Studies

- Pyruvate Kinase Inhibition : this compound was found to competitively inhibit pyruvate kinase with an inhibition constant () of 3.0 ± 0.29 mM. This inhibition results in rapid cellular ATP depletion, leading to trypanocidal activity .

- Glycolytic Pathway Interference : The compound specifically affects glycolytic enzymes critical for the survival of T. brucei, with significant inhibition observed at concentrations around 10 mM .

Biological Activities

This compound exhibits various biological activities beyond its trypanocidal effects:

- Antiparasitic Activity : It has been explored as a potential inhibitor of cruzain, a cysteine protease crucial for the survival of Trypanosoma cruzi, which causes Chagas disease. Peptidyl α-keto-based inhibitors derived from this compound show promise for new therapeutic strategies against parasitic infections.

- Antiviral Properties : Derivatives synthesized from this compound have demonstrated antiviral activity, indicating its potential in developing novel antiviral drugs.

Case Studies

- Trypanocidal Efficacy : A study demonstrated that ethyl pyruvate effectively kills T. brucei within three hours post-exposure, showcasing its fast-acting properties compared to traditional treatments like pentamidine .

- Inhibition of Cruzain : Research indicates that inhibitors based on this compound can effectively target cruzain, potentially offering new avenues for treating Chagas disease.

Comparison of Biological Activities

Summary of Enzyme Inhibition Studies

| Enzyme | Inhibition Type | Value |

|---|---|---|

| Pyruvate Kinase | Competitive | 3.0 ± 0.29 mM |

| Hexokinase-1 | No significant effect | Not applicable |

| Phosphofructokinase | No significant effect | Not applicable |

Propriétés

IUPAC Name |

ethyl 2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21O3P/c1-2-26-23(25)22(24)18-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLOPRPWPANPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327344 | |

| Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13321-61-4 | |

| Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.